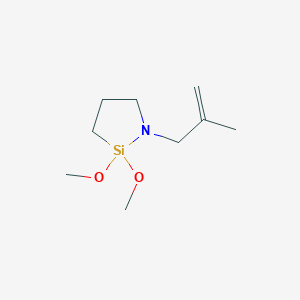
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- is a unique organosilicon compound characterized by the presence of both silicon and nitrogen atoms within a five-membered ring structure
Vorbereitungsmethoden
The synthesis of 1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- typically involves the reaction of 3-aminopropyltrimethoxysilane with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions at the silicon atom, often facilitated by nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of novel biomaterials or drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the design of silicon-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- involves its ability to undergo intramolecular condensation reactions and substitution reactions at the silicon atom. These reactions can lead to the formation of stable Si-N bonds, which are crucial for its reactivity and stability. The compound can also undergo ring-opening polymerization, which is of interest in the development of new polymeric materials .
Vergleich Mit ähnlichen Verbindungen
1-Aza-2-silacyclopentane, 2,2-dimethoxy-1-(2-methyl-2-propenyl)- can be compared with other similar compounds, such as:
- 2,2-dimethoxy-1-(trimethylsilyl)-1-Aza-2-silacyclopentane
- 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)-
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
382618-15-7 |
|---|---|
Molekularformel |
C9H19NO2Si |
Molekulargewicht |
201.34 g/mol |
IUPAC-Name |
2,2-dimethoxy-1-(2-methylprop-2-enyl)azasilolidine |
InChI |
InChI=1S/C9H19NO2Si/c1-9(2)8-10-6-5-7-13(10,11-3)12-4/h1,5-8H2,2-4H3 |
InChI-Schlüssel |
LBLSPKVDGYPGMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1CCC[Si]1(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


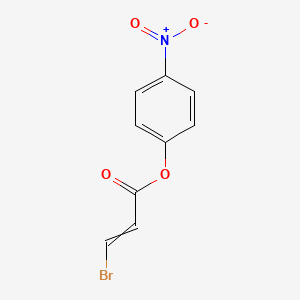

![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
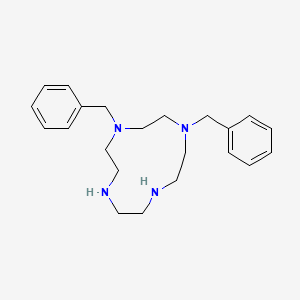
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
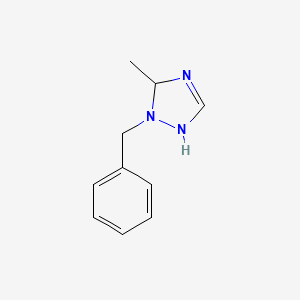
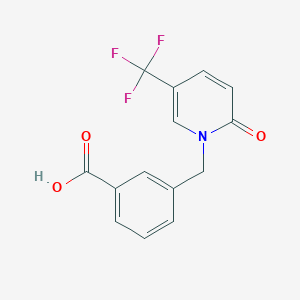
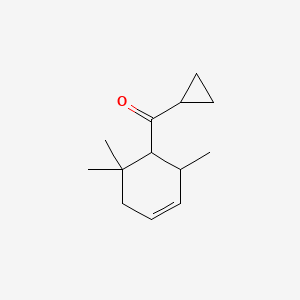
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
